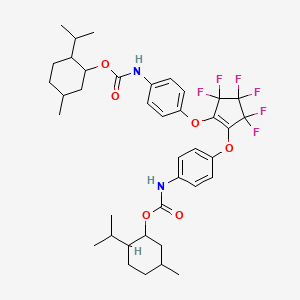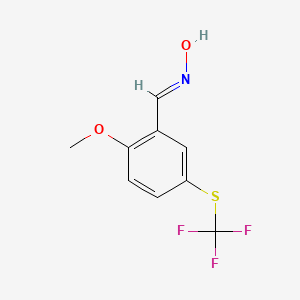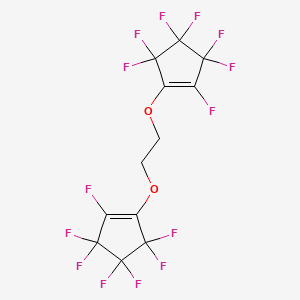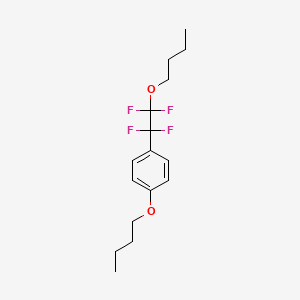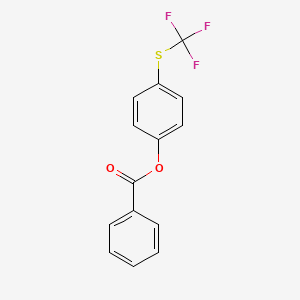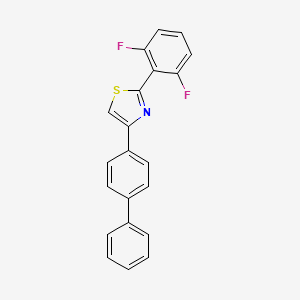
2-(2,6-Difluorocinnamoyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Difluorocinnamoyl)thiophene, also known as 2,6-DFCTh, is a heterocyclic organic compound that has a variety of applications in scientific research. It is a fluorinated thiophene derivative, which is a type of aromatic organic compound that contains a sulfur atom in its ring structure. 2,6-DFCTh is a useful compound for a variety of research applications due to its unique properties, such as its high fluorescence quantum yield and its ability to modulate protein-protein interactions. This article will provide an overview of the synthesis of 2,6-DFCTh, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions for research.
科学研究应用
2-(2,6-Difluorocinnamoyl)thiophene has a wide range of applications in scientific research. It is used as a fluorescent probe for imaging and monitoring biological processes, such as protein-protein interactions and DNA hybridization. It is also used as a fluorescent label for the detection and quantification of various biomolecules, such as proteins and nucleic acids. In addition, 2-(2,6-Difluorocinnamoyl)thiophene is used in drug discovery and development, as it has been shown to modulate protein-protein interactions and to inhibit the activity of certain enzymes.
作用机制
The mechanism of action of 2-(2,6-Difluorocinnamoyl)thiophene is not fully understood, but it is believed to involve the modulation of protein-protein interactions. The fluorinated thiophene moiety of 2-(2,6-Difluorocinnamoyl)thiophene has been shown to interact with hydrophobic pockets on proteins, which can alter the conformation of the protein and lead to changes in its activity. In addition, 2-(2,6-Difluorocinnamoyl)thiophene has been shown to interact with certain enzymes, such as proteases and kinases, and to inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,6-Difluorocinnamoyl)thiophene have not been extensively studied, but it has been shown to have a number of beneficial effects. In vitro studies have shown that 2-(2,6-Difluorocinnamoyl)thiophene can modulate protein-protein interactions and inhibit the activity of certain enzymes, which could potentially lead to therapeutic applications. In addition, 2-(2,6-Difluorocinnamoyl)thiophene has been shown to be non-toxic and non-mutagenic, which suggests that it is safe for use in laboratory experiments.
实验室实验的优点和局限性
2-(2,6-Difluorocinnamoyl)thiophene has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. In addition, it has a high fluorescence quantum yield, which makes it ideal for imaging and monitoring biological processes. However, there are some limitations for its use in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes have not been extensively studied.
未来方向
There are a number of potential future directions for research on 2-(2,6-Difluorocinnamoyl)thiophene. Further studies could be conducted to elucidate its mechanism of action and to explore its potential applications in drug discovery and development. In addition, studies could be conducted to investigate its potential therapeutic applications, as well as its effects on biochemical and physiological processes. Finally, further research could be conducted to explore the potential of 2-(2,6-Difluorocinnamoyl)thiophene as a fluorescent label for the detection and quantification of various biomolecules.
合成方法
2-(2,6-Difluorocinnamoyl)thiophene can be synthesized through a variety of methods, including the direct fluoroalkylation of thiophenes, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The direct fluoroalkylation of thiophenes is the simplest and most straightforward method for synthesizing 2-(2,6-Difluorocinnamoyl)thiophene. It involves the reaction of a thiophene with a fluorinated alkyl halide in the presence of a base. The Suzuki-Miyaura cross-coupling reaction is a more complex method that involves the reaction of a thiophene and a fluorinated organoboron compound in the presence of a palladium catalyst. The Sonogashira coupling reaction is another complex method that involves the reaction of a thiophene and a fluorinated organohalide in the presence of a copper catalyst.
属性
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2OS/c14-10-3-1-4-11(15)9(10)6-7-12(16)13-5-2-8-17-13/h1-8H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQYMUWRADOWNN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorocinnamoyl)thiophene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


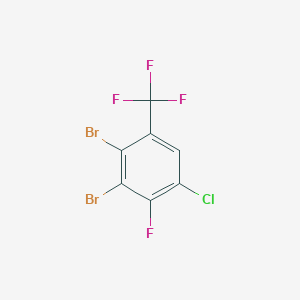
![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)

